molecular formula C10H15Cl2N B2811487 4-(4-Chlorophenyl)butan-1-amine hydrochloride CAS No. 79945-12-3

4-(4-Chlorophenyl)butan-1-amine hydrochloride

Cat. No.: B2811487
CAS No.: 79945-12-3
M. Wt: 220.14
InChI Key: KQPBVADUCZPIQK-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)butan-1-amine hydrochloride is a chemical compound with the molecular formula C10H14ClN•HCl It is a hydrochloride salt form of 4-(4-chlorophenyl)butan-1-amine, which is characterized by the presence of a chlorophenyl group attached to a butanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-chlorophenyl)butan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-chlorobenzyl chloride.

    Nucleophilic Substitution: 4-chlorobenzyl chloride undergoes a nucleophilic substitution reaction with butylamine to form 4-(4-chlorophenyl)butan-1-amine.

    Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt, this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

    Controlled Reaction Conditions: Maintaining specific temperatures and pressures to facilitate the nucleophilic substitution and hydrochloride formation.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Chlorophenyl)butan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

4-(4-Chlorophenyl)butan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)butan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can:

    Bind to Receptors: Interact with specific receptors in biological systems, potentially modulating their activity.

    Enzyme Inhibition: Inhibit the activity of certain enzymes, affecting biochemical pathways.

    Signal Transduction: Influence signal transduction pathways, leading to various cellular responses.

Comparison with Similar Compounds

    4-(4-Chlorophenyl)butan-1-amine: The parent compound without the hydrochloride salt.

    4-(4-Chlorophenyl)butan-2-amine: A structural isomer with the amine group at a different position.

    4-(4-Chlorophenyl)butan-1-ol: An alcohol derivative with a hydroxyl group instead of an amine.

Uniqueness: 4-(4-Chlorophenyl)butan-1-amine hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. The presence of the hydrochloride salt enhances its solubility and stability, making it suitable for various research applications.

Biological Activity

4-(4-Chlorophenyl)butan-1-amine hydrochloride, a compound with significant potential in medicinal chemistry, has been the subject of various studies focused on its biological activity. This article provides an in-depth analysis of its mechanisms of action, therapeutic applications, and relevant research findings.

This compound possesses a butylamine backbone with a 4-chlorophenyl substituent. Its molecular formula is C10H14ClN·HCl, and it is characterized by the presence of a chlorine atom in the phenyl ring, which enhances its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Receptor Binding : The compound can bind to specific receptors in biological systems, modulating their activity. This interaction may influence neurotransmitter systems and other physiological processes.
  • Enzyme Inhibition : It has been shown to inhibit certain enzymes, affecting biochemical pathways crucial for cellular function.
  • Signal Transduction : The compound may influence signal transduction pathways, leading to varied cellular responses that could have therapeutic implications.

Biological Activity and Therapeutic Applications

Research has indicated several potential therapeutic applications for this compound:

Antimicrobial Activity

A study highlighted the compound's potential as an antimicrobial agent against Mycobacterium tuberculosis. The structure-activity relationship (SAR) studies revealed that modifications to the compound could enhance its potency while maintaining favorable physicochemical properties .

Neuropharmacological Effects

Given its structural similarity to other psychoactive substances, this compound may exhibit antidepressant or anxiolytic properties. Preliminary research suggests interactions with neurotransmitter receptors involved in mood regulation.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

CompoundMIC (µM)TargetFindings
4PP-16.3MmpL3Initial hit with moderate activity against M. tuberculosis
4PP-22.0MmpL3Improved activity with structural modification
4PP-36.8MmpL3Similar activity to initial hit; further modifications needed
This compound TBDTBDPotential for antidepressant effects; requires further study

Safety and Toxicology

The compound has been classified under GHS07 pictograms, indicating potential hazards such as skin irritation and respiratory issues upon exposure. Safety data sheets recommend handling precautions due to its irritative properties.

Properties

IUPAC Name

4-(4-chlorophenyl)butan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN.ClH/c11-10-6-4-9(5-7-10)3-1-2-8-12;/h4-7H,1-3,8,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQPBVADUCZPIQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCCN)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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